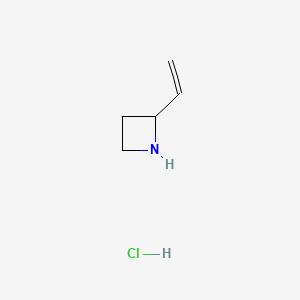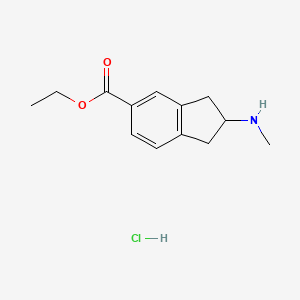
(6-Bromo-1,3-benzodioxol-5-yl)methanethiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-Bromo-1,3-benzodioxol-5-yl)methanethiol is an organic compound that features a brominated benzodioxole ring attached to a methanethiol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromo-1,3-benzodioxol-5-yl)methanethiol typically involves the bromination of 1,3-benzodioxole followed by the introduction of a methanethiol group. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The subsequent thiolation step can be achieved using thiolating agents like thiourea or sodium hydrosulfide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
(6-Bromo-1,3-benzodioxol-5-yl)methanethiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 1,3-benzodioxole-5-methanethiol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides, to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or sodium periodate can be used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: 1,3-benzodioxole-5-methanethiol.
Substitution: Various substituted benzodioxole derivatives.
Wissenschaftliche Forschungsanwendungen
(6-Bromo-1,3-benzodioxol-5-yl)methanethiol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive thiol group.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (6-Bromo-1,3-benzodioxol-5-yl)methanethiol involves its interaction with molecular targets through its reactive thiol group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The brominated benzodioxole ring may also contribute to the compound’s biological activity by interacting with hydrophobic pockets in target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (6-Chloro-1,3-benzodioxol-5-yl)methanethiol
- (6-Fluoro-1,3-benzodioxol-5-yl)methanethiol
- (6-Iodo-1,3-benzodioxol-5-yl)methanethiol
Uniqueness
(6-Bromo-1,3-benzodioxol-5-yl)methanethiol is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to its chloro, fluoro, and iodo analogs, the bromine atom provides a balance between reactivity and stability, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
82792-87-8 |
|---|---|
Molekularformel |
C8H7BrO2S |
Molekulargewicht |
247.11 g/mol |
IUPAC-Name |
(6-bromo-1,3-benzodioxol-5-yl)methanethiol |
InChI |
InChI=1S/C8H7BrO2S/c9-6-2-8-7(10-4-11-8)1-5(6)3-12/h1-2,12H,3-4H2 |
InChI-Schlüssel |
NONZRLDQAMZUPT-UHFFFAOYSA-N |
Kanonische SMILES |
C1OC2=C(O1)C=C(C(=C2)CS)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



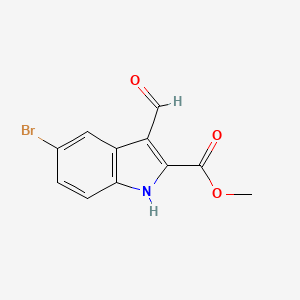


![Ethyl 1-(iodomethyl)-3-{3-[(trifluoromethyl)sulfanyl]phenyl}-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13486835.png)
![(2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-{[4-(5-methylthiophen-2-yl)phenyl]methyl}pyrrolidine-2-carboxamide hydrochloride](/img/structure/B13486840.png)
![6,6-Dioxo-6lambda6-thia-2-azaspiro[3.4]octane-8-carboxylic acid hydrochloride](/img/structure/B13486846.png)
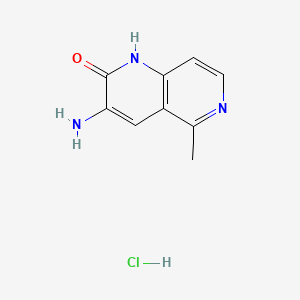
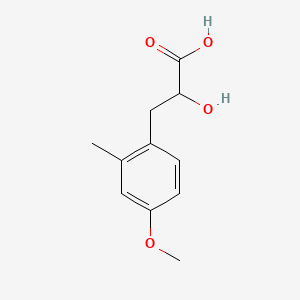
![ethyl 2-[(N-ethenylformamido)methyl]prop-2-enoate](/img/structure/B13486865.png)
